
Cyclotriazadisulfonamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotriazadisulfonamide hydrochloride is a small molecule compound known for its unique ability to down-modulate the human CD4 receptorCyclotriazadisulfonamide hydrochloride interacts specifically with the CD4 receptor, making it a promising candidate for various therapeutic interventions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclotriazadisulfonamide hydrochloride involves multiple steps. One effective method includes the preparation of solutions of 2 N hydrochloric acid in methanol/water from concentrated aqueous hydrochloric acid and methanol. The hydrochloric acid salts are then triturated by sonication in anhydrous diethyl ether, followed by filtration .
Industrial Production Methods
Industrial production methods for cyclotriazadisulfonamide hydrochloride are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclotriazadisulfonamide hydrochloride undergoes various chemical reactions, including substitution and reduction reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving cyclotriazadisulfonamide hydrochloride include methanol, diethyl ether, and concentrated hydrochloric acid. The reactions are typically carried out under an atmosphere of dry nitrogen to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of cyclotriazadisulfonamide hydrochloride are various analogues with modified side arms and tail groups. These analogues exhibit a wide range of CD4 down-modulating and anti-HIV potencies .
Applications De Recherche Scientifique
Cyclotriazadisulfonamide hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of various analogues to study structure-activity relationships.
Biology: Investigated for its ability to down-modulate the CD4 receptor on immune cells.
Medicine: Explored as a potential therapeutic agent for HIV and other immunological disorders.
Mécanisme D'action
Cyclotriazadisulfonamide hydrochloride exerts its effects by down-modulating the CD4 receptor on immune cells. This down-modulation occurs through the inhibition of the receptor’s co-translational translocation into the endoplasmic reticulum. The compound specifically interacts with the signal peptide of the CD4 receptor, preventing its proper folding and insertion into the cell membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclotriazadisulfonamide analogues: Various analogues with modified side arms and tail groups.
Anti-CD4 monoclonal antibodies: Used for immunosuppression and HIV therapy.
Other CD4-targeted compounds: Include small molecules and peptides that interact with the CD4 receptor
Uniqueness
Cyclotriazadisulfonamide hydrochloride is unique due to its specific interaction with the CD4 receptor’s signal peptide, leading to its down-modulation. This mechanism distinguishes it from other CD4-targeted compounds, which may act through different pathways or have broader targets .
Propriétés
Formule moléculaire |
C31H40ClN3O4S2 |
|---|---|
Poids moléculaire |
618.3 g/mol |
Nom IUPAC |
9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane;hydrochloride |
InChI |
InChI=1S/C31H39N3O4S2.ClH/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31;/h4-6,9-18H,3,7-8,19-25H2,1-2H3;1H |
Clé InChI |
ITNHTGZJQXEGQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


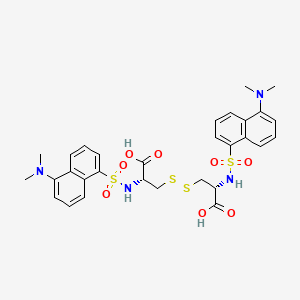
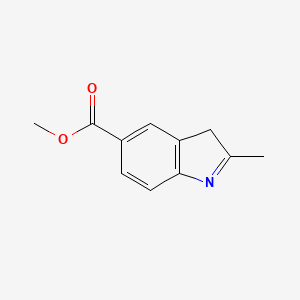
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
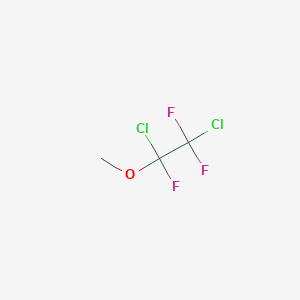
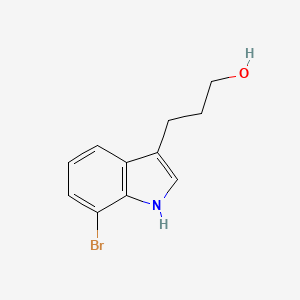



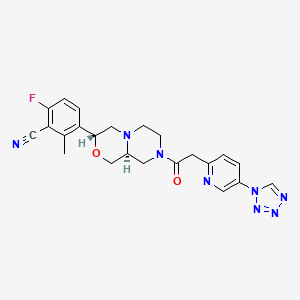
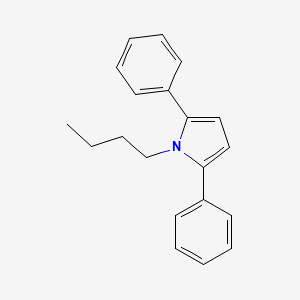
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)


![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
